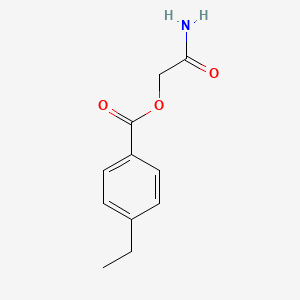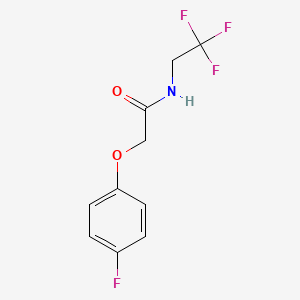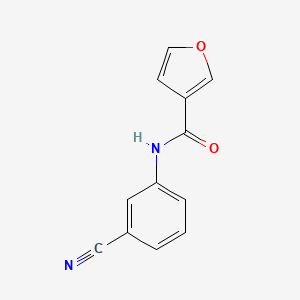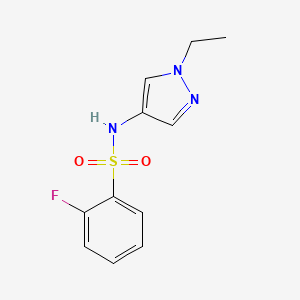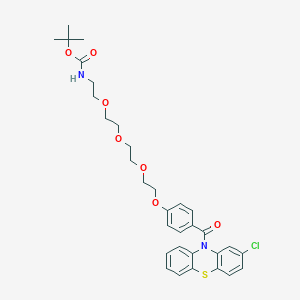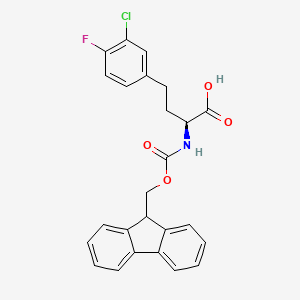
N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is a synthetic compound used in various scientific research fields. The compound is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification enhances its stability and usability in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe is protected using the Fmoc group. This is usually achieved by reacting L-HomoPhe with Fmoc-Cl in the presence of a base like sodium carbonate.
Chlorination and Fluorination: The phenyl ring of the protected amino acid is then chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated and defluorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of specialized peptides and proteins.
Mechanism of Action
The mechanism of action of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-Phenylalanine: A similar compound without the chlorination and fluorination.
N-Fmoc-L-Tyrosine: Another derivative with a hydroxyl group on the phenyl ring.
Uniqueness
“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” is unique due to its specific chlorination and fluorination, which may confer distinct chemical properties and biological activities compared to other Fmoc-protected amino acids.
Properties
Molecular Formula |
C25H21ClFNO4 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(2S)-4-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-13-15(9-11-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
InChI Key |
WBAHXCYSRFMULG-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


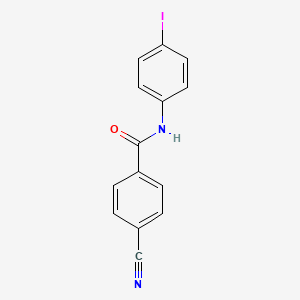
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
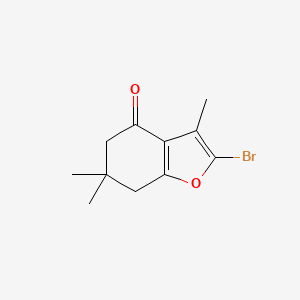

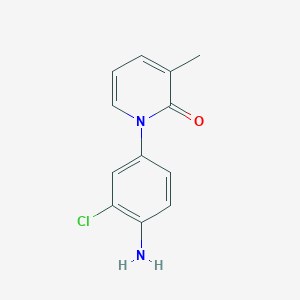
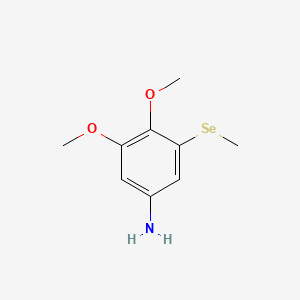
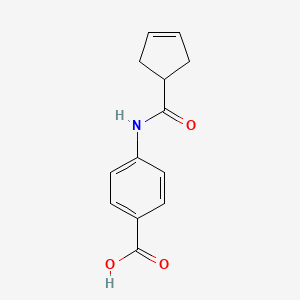
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
